One of the most prominent research areas involving 4-tBCA is host-guest chemistry. Its cavity structure allows it to encapsulate various guest molecules within its core, creating inclusion complexes. This ability has been explored for diverse applications, including:
-tBCA's rigid structure and tunable functionalities make it a valuable building block for various materials:
Beyond the aforementioned applications, 4-tBCA is being explored in various other research areas, including:
4-tert-Butylcalix arene is a member of the calixarene family, characterized by its unique bowl-shaped structure formed by four phenolic units linked through methylene bridges. The tert-butyl groups at the para positions enhance its solubility and steric bulk, which significantly influences its chemical behavior and interaction capabilities. This compound is represented by the molecular formula and is known for its ability to form complexes with various metal ions due to its cavity-like structure, making it a versatile platform in supramolecular chemistry .
Additionally, 4-tert-butylcalix arene can undergo functionalization reactions to introduce different substituents, which can modify its properties and expand its application potential .
Research indicates that 4-tert-butylcalix arene exhibits notable biological activities, including antimicrobial properties. Its ability to form complexes with various ions can enhance its efficacy in biological systems. Studies have shown that certain derivatives of calix arenes can influence cellular processes and may have potential applications in drug delivery systems due to their selective binding capabilities .
The synthesis of 4-tert-butylcalix arene typically involves the reaction of phenol derivatives with formaldehyde in the presence of a base. A common method includes:
Alternative synthetic routes may include modifications to introduce specific functional groups or to create derivatives with enhanced properties .
4-tert-Butylcalix arene finds applications across various fields:
Interaction studies involving 4-tert-butylcalix arene focus on its binding affinities with different ions and small organic molecules. These interactions are crucial for understanding its role in selective ion recognition and sensing applications. For instance, it has been shown to selectively bind alkali and alkaline earth metal ions, which can be exploited in sensor design . Furthermore, studies have explored how modifications to the calixarene structure affect these interactions, providing insights into designing more efficient receptors .
Several compounds are structurally similar to 4-tert-butylcalix arene, each possessing unique properties:
The uniqueness of 4-tert-butylcalix arene lies in its specific steric hindrance provided by the tert-butyl groups, which enhances solubility and influences complexation behavior compared to other calixarenes . Its ability to form stable complexes with various metal ions further distinguishes it within this class of compounds.
Property | Value |
---|---|
Molecular Formula | C₄₄H₅₆O₄ |
CAS Registry Number | 60705-62-6 |
Molecular Weight (g/mol) | 648.91-648.93 |
Melting Point (°C) | ≥300 |
Boiling Point (°C) | 683.1 (at 760 mmHg) |
Flash Point (°C) | 252.6 |
Physical State (20°C) | Solid |
Appearance | White to light beige crystalline powder/crystals/flakes |
Solubility | Soluble in organic solvents, practically insoluble in water |
Purity (High Performance Liquid Chromatography) | ≥95-98.5% |
Storage Temperature | Room temperature (cool, dark place <15°C recommended) |
MDL Number | MFCD00066280 |
InChI Key | NVKLTRSBZLYZHK-UHFFFAOYSA-N |
Reaxys Registry Number | 2033965 |
The thermal properties of 4-tert-Butylcalix [1]arene demonstrate exceptional stability, with a melting point exceeding 300 degrees Celsius [4] [1] [5]. The compound exhibits a calculated boiling point of 683.1 degrees Celsius at standard atmospheric pressure and a flash point of 252.6 degrees Celsius [6]. At room temperature, the compound exists as a solid with a crystalline appearance ranging from white to light beige coloration [1] [7].
Solubility characteristics reveal that 4-tert-Butylcalix [1]arene displays excellent solubility in organic solvents while remaining practically insoluble in water [1]. This solubility profile is consistent with the hydrophobic nature of the tert-butyl substituents and the overall molecular architecture. Commercial preparations typically achieve purities exceeding 95-98.5% as determined by High Performance Liquid Chromatography analysis [1] [7].
Crystallographic investigations of 4-tert-Butylcalix [1]arene have provided fundamental insights into its solid-state structure and packing arrangements [8] [9] [10]. Single crystal X-ray diffraction studies consistently reveal that the compound adopts the cone conformation in the crystalline state, with the calixarene macrocycle maintaining its characteristic basket-like geometry [9] [11].
The crystallographic data demonstrates that 4-tert-Butylcalix [1]arene typically crystallizes in space groups that accommodate the molecular symmetry of the cone conformation [8]. The unit cell parameters reflect the molecular dimensions and intermolecular packing arrangements, which are influenced by the bulky tert-butyl substituents on the upper rim [9].
Structural analysis reveals that the four phenolic units adopt specific dihedral angles relative to the mean plane defined by the methylene bridging groups [9]. In the cone conformation, these dihedral angles facilitate the formation of a continuous hydrogen bonding network among the four hydroxyl groups positioned on the lower rim [9] [10]. The oxygen-oxygen distances in these hydrogen bonds typically range from 2.67 to 2.92 Angstroms, indicating strong intramolecular interactions [9] [12].
The tert-butyl groups positioned on the upper rim exhibit conformational flexibility in the solid state, often displaying disorder over multiple orientations [11] [13]. This disorder reflects the steric freedom of the bulky substituents and their minimal impact on the core calixarene framework stability. The crystallographic analyses have identified specific cavity dimensions that define the host-guest recognition properties of the compound [10] [11].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 4-tert-Butylcalix [1]arene, with both proton and carbon-13 Nuclear Magnetic Resonance techniques offering complementary information about the molecular framework [14] [15] [16]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the symmetry and conformational state of the calixarene structure [16] [17].
In the cone conformation, the proton Nuclear Magnetic Resonance spectrum of 4-tert-Butylcalix [1]arene displays a distinctive pattern for the hydroxyl protons, typically appearing as a singlet around 10.34 parts per million [16]. This downfield chemical shift reflects the strong hydrogen bonding network formed by the four hydroxyl groups in the cone arrangement [16] [17]. The aromatic protons appear as a singlet around 7.05 parts per million, indicating the equivalence of all aromatic environments due to the four-fold symmetry [16].
The methylene bridge protons provide particularly diagnostic information about conformational state [16] [17]. In the cone conformation, these protons appear as an AB system with resonances at approximately 4.26 and 3.49 parts per million, reflecting the axial and equatorial orientations of the methylene hydrogens [16]. The coupling constant of approximately 13-19 Hertz confirms the geminal relationship between these protons [16].
The tert-butyl substituents contribute a prominent singlet around 1.55 parts per million, integrating for 36 hydrogens and confirming the presence of four equivalent tert-butyl groups [16]. This resonance serves as an internal standard for integration and chemical shift referencing [16] [17].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the detailed carbon framework of the molecule [16] [17]. The spectrum typically displays resonances for the phenolic carbon atoms around 152-153 parts per million, the aromatic carbons in the range of 124-141 parts per million, and the tert-butyl carbons at approximately 34 and 31 parts per million [16]. The methylene bridge carbons appear around 31 parts per million in the cone conformation, providing a diagnostic marker for conformational assignment [17] [18].
Infrared spectroscopy provides valuable information about the hydrogen bonding patterns and conformational characteristics of 4-tert-Butylcalix [1]arene [19] [20] [21]. The infrared spectrum exhibits characteristic absorption bands that reflect the vibrational modes of the various functional groups within the molecule [20] [22] [23].
The hydroxyl stretching vibrations represent the most diagnostic features in the infrared spectrum of 4-tert-Butylcalix [1]arene [20] [21]. In the cone conformation, these vibrations appear at unusually low frequencies, typically around 3150-3200 wavenumbers, reflecting the strong cooperative hydrogen bonding network [20] [12]. This significant downfield shift from typical phenolic hydroxyl stretching frequencies (around 3500-3600 wavenumbers) indicates the exceptional strength of the intramolecular hydrogen bonds [20] [12].
The aromatic carbon-carbon stretching vibrations appear in the region of 1600-1480 wavenumbers, confirming the presence of the benzene rings [22] [23]. The carbon-hydrogen stretching vibrations of the aromatic protons typically occur around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the tert-butyl groups appear in the 2950-2850 wavenumber region [22] [23].
The methylene bridging groups contribute characteristic carbon-hydrogen stretching and bending vibrations in the 2920-2850 wavenumber region and around 1450 wavenumbers, respectively [22] [23]. The phenolic carbon-oxygen stretching vibrations appear around 1200-1300 wavenumbers, providing additional confirmation of the hydroxyl substitution pattern [22].
Conformational sensitivity in infrared spectroscopy has been demonstrated through studies of different calixarene conformers [20] [21]. The frequency and intensity patterns of the hydroxyl stretching vibrations serve as reliable indicators of conformational state, with the cone conformation displaying the most cooperative hydrogen bonding characteristics [20] [21].
Mass spectrometry provides definitive molecular weight determination and structural confirmation for 4-tert-Butylcalix [1]arene [24] [26]. Electrospray ionization mass spectrometry typically produces molecular ion peaks at mass-to-charge ratios corresponding to the molecular weight of 648.91 [26]. High-resolution mass spectrometry confirms the exact molecular formula of C₄₄H₅₆O₄ [26].
The mass spectral fragmentation patterns reveal characteristic losses associated with the tert-butyl substituents [26]. Common fragmentation pathways include the loss of tert-butyl groups (mass loss of 57 atomic mass units) and the formation of tropylium ion-like species from the aromatic portions of the molecule [24] [26]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been successfully employed for the analysis of calixarene derivatives, providing molecular ion confirmation without extensive fragmentation [27] [22].
The ionization behavior of 4-tert-Butylcalix [1]arene in mass spectrometry reflects its phenolic character, with protonated molecular ions and alkali metal adducts commonly observed [24] [26]. The stability of the molecular ion in the gas phase provides evidence for the robust nature of the calixarene framework [24].
The cone conformation represents the thermodynamically most stable arrangement for 4-tert-Butylcalix [1]arene under most conditions [28] [29] [30]. In this conformation, the four phenolic rings are oriented in the same direction relative to the macrocyclic framework, creating a bowl-shaped or cone-like geometry [28] [29]. The cone conformation is stabilized by a continuous network of four intramolecular hydrogen bonds formed between adjacent hydroxyl groups on the lower rim [28] [30] [12].
The geometric parameters of the cone conformation have been precisely determined through crystallographic studies [9] [28]. The phenolic rings adopt dihedral angles of approximately 70-80 degrees relative to the mean plane defined by the methylene bridging carbons [9] [31]. This tilting arrangement optimizes the hydrogen bonding geometry while minimizing steric interactions between the tert-butyl substituents [28] [29].
The hydrogen bonding network in the cone conformation exhibits remarkable cooperativity, with each hydroxyl group serving simultaneously as a hydrogen bond donor and acceptor [12] [32]. The oxygen-oxygen distances typically range from 2.67 to 2.87 Angstroms, indicating strong hydrogen bonding interactions [9] [12]. The cooperative nature of these interactions results in enhanced thermodynamic stability compared to non-cooperative hydrogen bonding arrangements [12] [32].
Nuclear Magnetic Resonance spectroscopy provides characteristic signatures for the cone conformation [16] [17]. The methylene bridge protons appear as an AB system due to their axial and equatorial orientations, while the hydroxyl protons display significant downfield shifts reflecting the strong hydrogen bonding environment [16]. The four-fold symmetry of the cone conformation results in equivalent environments for all four aromatic rings, simplifying the Nuclear Magnetic Resonance spectral patterns [16] [17].
The partial cone conformation represents an intermediate structural arrangement in which three phenolic rings adopt the same orientation while the fourth ring is inverted relative to the cone geometry [33] [34] [35]. This conformation breaks the four-fold symmetry of the molecule, resulting in distinct chemical environments for the aromatic rings and more complex spectroscopic signatures [33] [35].
In the partial cone conformation, the hydrogen bonding pattern is significantly altered compared to the cone arrangement [35] [12]. Only two or three hydroxyl groups participate in intramolecular hydrogen bonding, reducing the overall stabilization energy [35] [12]. The inverted phenolic ring disrupts the continuous hydrogen bonding network, leading to increased conformational flexibility [35].
Crystallographic studies of partial cone conformers reveal distinct structural parameters [33] [35]. The three aligned phenolic rings maintain similar dihedral angles to those observed in the cone conformation, while the inverted ring adopts a nearly opposite orientation [35]. The asymmetric arrangement creates a more open cavity structure compared to the cone conformation [33] [35].
Nuclear Magnetic Resonance spectroscopy readily distinguishes the partial cone conformation through the appearance of multiple sets of resonances for the aromatic and methylene protons [35]. The loss of symmetry results in non-equivalent environments for the four aromatic rings, leading to more complex spectral patterns [33] [35]. The hydroxyl protons display varying chemical shifts reflecting the different hydrogen bonding environments [35].
The 1,2-alternate conformation features two adjacent phenolic rings oriented in one direction and the other two adjacent rings oriented in the opposite direction [34] [36] [37]. This arrangement creates a saddle-like geometry with two opposing cavities rather than the single cavity characteristic of the cone conformation [34] [36].
The hydrogen bonding pattern in the 1,2-alternate conformation involves pairs of hydroxyl groups, with two independent hydrogen bonding interactions rather than the continuous network found in the cone conformation [37] [12]. This reduced hydrogen bonding stabilization typically makes the 1,2-alternate conformation less thermodynamically favorable than the cone arrangement [37] [30].
Structural studies reveal that the 1,2-alternate conformation exhibits distinct geometric parameters [34] [37]. The alternating orientation of the phenolic rings creates a more extended molecular structure with reduced overlap between the aromatic systems [34]. The cavity dimensions and accessibility differ significantly from those of the cone conformation, affecting host-guest recognition properties [34] [36].
Spectroscopic characterization of the 1,2-alternate conformation shows characteristic patterns reflecting the reduced symmetry [34] [37]. Nuclear Magnetic Resonance spectroscopy reveals two distinct sets of resonances corresponding to the two pairs of equivalent aromatic rings [34]. The methylene bridge protons display more complex coupling patterns due to the altered ring orientations [34] [37].
The 1,3-alternate conformation represents the most symmetric alternative arrangement, with opposite phenolic rings adopting the same orientation [36] [37]. This creates a flattened, extended structure with two smaller cavities separated by the aromatic rings [36] [33]. The 1,3-alternate conformation eliminates the possibility of intramolecular hydrogen bonding between hydroxyl groups due to the spatial separation [37] [12].
Without stabilizing hydrogen bond interactions, the 1,3-alternate conformation typically represents the least thermodynamically stable arrangement for unsubstituted calixarenes [37] [30]. However, this conformation can be stabilized through specific substitution patterns or complexation with appropriate guest molecules [33] [37].
The structural characteristics of the 1,3-alternate conformation include extended molecular dimensions and maximal separation between opposite aromatic rings [36] [37]. The lack of intramolecular hydrogen bonding results in greater conformational flexibility compared to the cone arrangement [37]. The two smaller cavities can accommodate different types of guest molecules compared to the single large cavity of the cone conformation [33] [36].
Nuclear Magnetic Resonance spectroscopy provides distinct signatures for the 1,3-alternate conformation [36] [37]. The two-fold symmetry results in simplified spectral patterns with two sets of equivalent aromatic environments [37]. The hydroxyl protons appear at typical phenolic chemical shifts without the downfield shifts characteristic of hydrogen bonded systems [37].
Conformational interconversion in 4-tert-Butylcalix [1]arene involves complex mechanisms that depend on temperature, solvent, and substitution patterns [38] [35] [39]. The energy barriers for conformational switching vary significantly depending on the specific pathway and environmental conditions [39] [31] [40].
The mechanism for cone-to-partial cone interconversion typically involves the sequential rotation of individual phenolic rings through the macrocyclic cavity [38] [31]. This process requires breaking and reforming hydrogen bonds, resulting in significant activation energies [31] [12]. Temperature-dependent Nuclear Magnetic Resonance studies have revealed activation energies ranging from 60 to 80 kilojoules per mole for various interconversion processes [39] [31].
Solvent effects play a crucial role in conformational switching mechanisms [41] [12]. Polar solvents can stabilize transition states through hydrogen bonding interactions, lowering activation barriers for conformational interconversion [41]. Conversely, nonpolar solvents typically favor the hydrogen-bonded cone conformation [41] [12].
The introduction of bulky substituents on the lower rim can dramatically alter conformational switching rates [31] [40]. Alkyl substituents longer than ethyl groups effectively lock calixarenes in specific conformations by creating prohibitive steric barriers to ring rotation [31] [40]. This conformational locking has been exploited in the design of shape-selective receptors and catalysts [38] [40].
Dynamic studies using Nuclear Magnetic Resonance spectroscopy have revealed that conformational switching can occur on timescales ranging from microseconds to hours, depending on the specific system and conditions [35] [39]. These investigations have provided detailed mechanistic insights into the stepwise nature of conformational interconversion processes [35] [39].
Irritant